molecular formula C6H8BN3O3 B14017563 (4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid

(4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid

Cat. No.: B14017563
M. Wt: 180.96 g/mol
InChI Key: VLKAOJHXYWEZMF-UHFFFAOYSA-N
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Description

(4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid is a boronic acid derivative with a unique structure that includes a pyrazolo[1,5-a]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid typically involves the formation of the pyrazolo[1,5-a]pyrazine ring system followed by the introduction of the boronic acid group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrazine core. Subsequent reactions introduce the boronic acid functionality, often through borylation reactions using boron-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process. The use of robust catalysts and efficient reaction conditions is crucial to achieve the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different reduced forms.

    Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling can yield various biaryl compounds, while oxidation and reduction reactions can produce a range of oxidized or reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds.

Biology

The compound has potential applications in biological research, particularly in the development of boron-containing drugs. Boronic acids are known for their ability to inhibit proteases and other enzymes, making them useful in drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its unique structure and reactivity profile make it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where enzyme inhibition is beneficial.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its boronic acid functionality allows for the formation of strong covalent bonds with other materials, enhancing the properties of the final product.

Mechanism of Action

The mechanism of action of (4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid involves its interaction with molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of protease inhibitors, where the compound can effectively block the catalytic activity of the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
  • 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Uniqueness

Compared to similar compounds, (4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid is unique due to the presence of the boronic acid group This functional group imparts distinct reactivity and binding properties, making the compound particularly valuable in cross-coupling reactions and enzyme inhibition studies

Properties

Molecular Formula

C6H8BN3O3

Molecular Weight

180.96 g/mol

IUPAC Name

(4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-2-yl)boronic acid

InChI

InChI=1S/C6H8BN3O3/c11-6-4-3-5(7(12)13)9-10(4)2-1-8-6/h3,12-13H,1-2H2,(H,8,11)

InChI Key

VLKAOJHXYWEZMF-UHFFFAOYSA-N

Canonical SMILES

B(C1=NN2CCNC(=O)C2=C1)(O)O

Origin of Product

United States

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